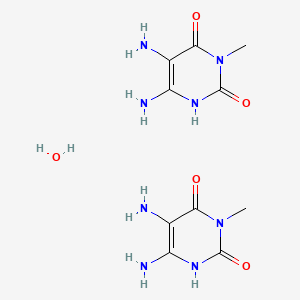

5,6-Diamino-3-methyluracil, Hemihydrate

Description

Molecular Formula: C₅H₈N₄O₂·½H₂O

Molecular Weight: 165.16 g/mol

Appearance: Orange crystalline solid

Solubility: Slightly soluble in DMSO and water .

Storage: Requires storage at -20°C under an inert atmosphere to maintain stability .

5,6-Diamino-3-methyluracil, hemihydrate, is a uracil derivative with a methyl group at the N3 position and two amino substituents at the C5 and C6 positions. Its hemihydrate form indicates the presence of half a water molecule per formula unit, which may influence its crystallinity and stability. Characterization methods include thin-layer chromatography (TLC) (Rf = 0.35 under C18 conditions with acetonitrile/water/acetic acid) and ¹H-NMR in DMSO-d₆ .

Properties

Molecular Formula |

C10H18N8O5 |

|---|---|

Molecular Weight |

330.30 g/mol |

IUPAC Name |

5,6-diamino-3-methyl-1H-pyrimidine-2,4-dione;hydrate |

InChI |

InChI=1S/2C5H8N4O2.H2O/c2*1-9-4(10)2(6)3(7)8-5(9)11;/h2*6-7H2,1H3,(H,8,11);1H2 |

InChI Key |

ZZWNAYJSKSPISX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(=C(NC1=O)N)N.CN1C(=O)C(=C(NC1=O)N)N.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diamino-3-methyluracil, Hemihydrate typically involves the following steps:

Starting Material: The synthesis begins with uracil or its derivatives.

Hydration: The hemihydrate form is obtained by controlling the hydration process, often involving crystallization from aqueous solutions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to ensure product consistency and purity.

Chemical Reactions Analysis

Types of Reactions: 5,6-Diamino-3-methyluracil, Hemihydrate undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The hydrogen atoms in the uracil ring can be substituted with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Reduced forms with different functional groups.

Substitution: Substituted uracil derivatives with various atoms or groups.

Scientific Research Applications

5,6-Diamino-3-methyluracil, Hemihydrate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a tool in molecular biology research, particularly in the study of nucleic acids and their interactions.

Industry: It is used in the production of various biochemicals and reagents.

Mechanism of Action

The mechanism by which 5,6-Diamino-3-methyluracil, Hemihydrate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to enzymes and receptors, influencing biochemical processes. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

Structural Variations :

- Substituent Position: The hemihydrate compound features a single methyl group at N3, whereas 5,6-diamino-1,3-dimethyluracil has dimethyl groups at N1 and N3. This difference alters steric and electronic properties, impacting reactivity in synthetic pathways .

- Hydration State: The hemihydrate form introduces water-dependent crystallinity, contrasting with anhydrous analogs like 6-methylaminouracil .

Stability and Handling :

- The hemihydrate requires stringent storage conditions (-20°C under inert gas) due to its moisture sensitivity, whereas anhydrous derivatives like 6-methylaminouracil are more stable at room temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.